Comprehensive Technical Guide on 4-Cyclopentylbutan-2-amine Hydrochloride: Physicochemical Profiling and Mass Spectrometry
Comprehensive Technical Guide on 4-Cyclopentylbutan-2-amine Hydrochloride: Physicochemical Profiling and Mass Spectrometry
Introduction to the Molecular Scaffold
In modern drug discovery and synthetic chemistry, aliphatic amines bearing cycloalkyl substituents are highly valued building blocks. 4-Cyclopentylbutan-2-amine hydrochloride (CAS: 1333774-53-0)[1] serves as a prime example, offering a unique combination of steric bulk, lipophilicity, and a reactive primary amine handle. The cyclopentyl moiety enhances the metabolic stability and membrane permeability of downstream drug candidates, while the butan-2-amine chain provides a flexible linker with a chiral center at the C2 position.
Accurate physicochemical characterization—specifically distinguishing between its average molecular weight and monoisotopic exact mass—is critical for confirming synthetic integrity, calculating stoichiometric equivalents for coupling reactions, and performing High-Resolution Mass Spectrometry (HRMS)[2].
Quantitative Physicochemical Data
When utilizing 4-cyclopentylbutan-2-amine hydrochloride in synthetic workflows, researchers must differentiate between the properties of the hydrochloride salt (the stable, weighable solid) and the free base (the active nucleophilic species in solution). The average molecular weight is used for bulk stoichiometric calculations, whereas the exact mass (monoisotopic mass) is required for mass spectrometric identification[3].
| Property | Value | Analytical Significance |
| Compound Name | 4-Cyclopentylbutan-2-amine hydrochloride | Primary aliphatic amine salt |
| CAS Registry Number | 1333774-53-0 | Identifier for commercial sourcing[1] |
| Molecular Formula (Salt) | C9H20ClN | Includes the HCl counterion |
| Molecular Formula (Free Base) | C9H19N | The active moiety during coupling |
| Molecular Weight (Salt) | 177.71 g/mol | Used for calculating reaction equivalents[1] |
| Molecular Weight (Free Base) | 141.26 g/mol | Average mass of the free amine |
| Exact Mass (Salt) | 177.1284 Da | Monoisotopic mass including one 35Cl isotope[3] |
| Exact Mass (Free Base) | 141.1517 Da | Monoisotopic mass of the free amine[2] |
| Target [M+H]+ m/z (ESI+) | 142.1590 m/z | Target ion for HRMS detection |
Mass Spectrometry Principles and Causality
For the structural validation of 4-cyclopentylbutan-2-amine, Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard.
The Causality of Ionization: Aliphatic amines possess a localized lone pair of electrons on the nitrogen atom, making them highly basic (typical pKa ~10.5). By utilizing a mobile phase acidified with 0.1% formic acid, the pH is driven well below the pKa of the amine. This ensures that the molecule is fully protonated in solution prior to entering the ESI source. The pre-formed ammonium cation readily desolvates in the electrospray plume, yielding a highly abundant [M+H]+ ion.
Exact Mass Derivation: To configure the mass analyzer, the exact mass must be calculated using the most abundant isotopes of each element (12C, 1H, 14N):
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Carbon (9 × 12.000000) = 108.000000 Da
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Hydrogen (19 × 1.007825) = 19.148675 Da
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Nitrogen (1 × 14.003074) = 14.003074 Da
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Free Base Exact Mass = 141.151749 Da[2]
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Addition of a proton (H+, 1.007276 Da) yields the theoretical [M+H]+ m/z of 142.1590 .
Detecting this exact mass with sub-ppm accuracy rules out isobaric impurities that might share the same nominal mass (m/z 142) but possess different elemental compositions.
Experimental Protocol: UHPLC-HRMS Characterization
To ensure a self-validating analytical system, the following protocol incorporates internal calibration (lock mass) and specific chromatographic conditions tailored to the lipophilic nature of the cyclopentyl group.
Step 1: Sample Preparation
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Weigh 1.0 mg of 4-cyclopentylbutan-2-amine hydrochloride using a microbalance.
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Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Causality: Methanol disrupts the ionic lattice of the HCl salt while fully solubilizing the lipophilic cyclopentyl chain.
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Dilute the stock solution 1:100 in an initial mobile phase mixture (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to yield a 10 µg/mL working solution.
Step 2: UHPLC Separation Parameters
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Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The C18 stationary phase provides optimal retention for the hydrophobic cyclopentyl moiety, preventing the analyte from eluting in the void volume.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate at 5% B.
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Flow Rate: 0.4 mL/min.
Step 3: ESI-HRMS Configuration (Orbitrap or Q-TOF)
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Capillary Voltage: 3.5 kV.
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Desolvation Temperature: 350 °C. Causality: High temperature assists in the rapid evaporation of the aqueous droplets, preventing ion suppression.
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Mass Range: m/z 50 to 500.
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Lock Mass: Enable continuous infusion of a known calibrant (e.g., Leucine Enkephalin, [M+H]+ = 556.2766) to ensure mass accuracy remains < 2 ppm throughout the run.
Step 4: Data Processing and Validation
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Extract the ion chromatogram (EIC) for m/z 142.1590 with a narrow mass tolerance window (± 5 ppm).
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Verify the isotopic pattern. The M+1 peak (m/z 143.1624) should appear at approximately 10% relative abundance due to the natural occurrence of 13C (9 carbon atoms × 1.1% = ~9.9%).
Analytical Workflow Visualization
High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11171028, N-(cyclohexylmethyl)ethanamine." PubChem,[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 22549, Isometheptene Hydrochloride." PubChem,[Link]
(Note: PubChem CIDs 11171028 and 22549 are utilized as authoritative exact mass references for the isomeric formulas C9H19N and C9H20ClN, respectively, demonstrating the universal exact mass values for these elemental compositions).
